molecular formula C2H2F4O2S B13518665 2,2,2-Trifluoroethane-1-sulfonyl fluoride CAS No. 503-39-9

2,2,2-Trifluoroethane-1-sulfonyl fluoride

Cat. No.: B13518665
CAS No.: 503-39-9
M. Wt: 166.10 g/mol
InChI Key: NXCZIGSWSGUJGX-UHFFFAOYSA-N
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Description

2,2,2-Trifluoroethanesulfonyl fluoride is a fluorinated organic compound with the molecular formula C2H2F3O2S. It is known for its high reactivity and is used in various chemical reactions and industrial applications. The presence of fluorine atoms imparts unique properties to the compound, making it valuable in different fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2,2-Trifluoroethanesulfonyl fluoride can be synthesized through several methods. One common method involves the reaction of 2,2,2-trifluoroethanol with sulfuryl chloride in the presence of a base, such as pyridine. The reaction proceeds as follows:

CF3CH2OH+SO2Cl2CF3CH2SO2F+HCl\text{CF}_3\text{CH}_2\text{OH} + \text{SO}_2\text{Cl}_2 \rightarrow \text{CF}_3\text{CH}_2\text{SO}_2\text{F} + \text{HCl} CF3​CH2​OH+SO2​Cl2​→CF3​CH2​SO2​F+HCl

Another method involves the dehydrofluorination of 2,2,2-trifluoroethanesulfonyl chloride under basic conditions to yield 2,2,2-trifluoroethanesulfonyl fluoride .

Industrial Production Methods

Industrial production of 2,2,2-trifluoroethanesulfonyl fluoride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoroethanesulfonyl fluoride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Bases: Pyridine, sodium hydroxide, and potassium carbonate are commonly used bases in reactions involving 2,2,2-trifluoroethanesulfonyl fluoride.

    Solvents: Common solvents include dichloromethane, acetonitrile, and tetrahydrofuran.

Major Products Formed

Scientific Research Applications

2,2,2-Trifluoroethanesulfonyl fluoride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce the trifluoromethylsulfonyl group into molecules.

    Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-trifluoroethanesulfonyl fluoride involves its high reactivity due to the presence of the trifluoromethylsulfonyl group. This group can participate in various chemical reactions, including nucleophilic substitution and elimination reactions. The compound can modify molecular targets by forming covalent bonds with nucleophilic sites, thereby altering the structure and function of the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoroethanesulfonyl fluoride is unique due to its high reactivity and the presence of three fluorine atoms, which impart distinct electronic and steric properties. These properties make it a valuable reagent in various chemical transformations and industrial applications .

Properties

IUPAC Name

2,2,2-trifluoroethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F4O2S/c3-2(4,5)1-9(6,7)8/h1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCZIGSWSGUJGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)(F)F)S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90513235
Record name 2,2,2-Trifluoroethane-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

503-39-9
Record name 2,2,2-Trifluoroethanesulfonyl fluoride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=503-39-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,2,2-Trifluoroethane-1-sulfonyl fluoride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90513235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 503-39-9
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